(Rac)-Norepinephrine-d3 (formate) is a deuterated form of norepinephrine, a critical neurotransmitter and hormone involved in the body's response to stress and regulation of blood pressure. The "d3" in its name indicates that three hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification enhances the compound's utility in various scientific studies, particularly in tracing metabolic pathways due to the distinct mass differences between deuterium and hydrogen.
The major products from these reactions include various deuterated metabolites, reduced amine forms, and substituted derivatives, depending on the specific reagents and conditions employed.
(Rac)-Norepinephrine-d3 (formate) exhibits biological activity similar to that of non-deuterated norepinephrine. It interacts with adrenergic receptors, leading to physiological effects such as increased heart rate and blood pressure. The presence of deuterium allows for precise tracking of its interactions within biological systems, facilitating studies on metabolic pathways and pharmacokinetics .
The synthesis of (Rac)-Norepinephrine-d3 (formate) primarily involves the deuteration of norepinephrine. This is achieved through catalytic exchange processes where hydrogen atoms are replaced by deuterium in the presence of a suitable deuterium source, such as deuterium gas or deuterated solvents. The reaction typically requires elevated temperatures and pressures to enhance the efficiency of the exchange process. In industrial settings, continuous flow reactors and advanced catalytic systems are employed to scale up production effectively.
(Rac)-Norepinephrine-d3 (formate) has numerous applications across various fields:
Studies involving (Rac)-Norepinephrine-d3 (formate) focus on its interactions with adrenergic receptors. By utilizing its deuterium labeling, researchers can track its binding and subsequent intracellular signaling pathways more accurately than with non-deuterated compounds. This capability is particularly valuable in pharmacological research aimed at understanding receptor dynamics and drug interactions .
Several compounds are structurally or functionally related to (Rac)-Norepinephrine-d3 (formate):
| Compound Name | Description | Unique Features |
|---|---|---|
| Norepinephrine | The non-deuterated form of the compound | Natural neurotransmitter |
| Epinephrine | A closely related neurotransmitter | Higher affinity for adrenergic receptors |
| Dopamine | A precursor to norepinephrine | Distinct functions in reward pathways |
| Rac-Normetanephrine-d3 | Another deuterated derivative | Used for similar metabolic studies |
(Rac)-Norepinephrine-d3 (formate) is unique due to its deuterium labeling, which provides distinct advantages for tracking and analyzing metabolic processes compared to its non-deuterated counterparts. This feature enhances its applicability in research settings focused on pharmacokinetics and metabolic studies .
Mass spectrometry represents the most sensitive and widely utilized analytical technique for the characterization of deuterated norepinephrine compounds. The incorporation of deuterium atoms into the norepinephrine structure produces characteristic mass shifts that enable unambiguous identification and quantification [1] [2] [3].
Electrospray ionization coupled with tandem mass spectrometry (electrospray ionization-mass spectrometry/mass spectrometry) provides exceptional sensitivity for deuterated norepinephrine analysis. The molecular ion of undeuterated norepinephrine appears at mass-to-charge ratio 170.1, while the deuterated analogue norepinephrine-d3 exhibits a characteristic 3 dalton mass shift to mass-to-charge ratio 173.1 [1] [2]. This mass difference allows for precise differentiation between endogenous and isotopically labeled compounds in biological matrices.
Fragmentation patterns of deuterated norepinephrine reveal systematic shifts in product ion masses. The primary fragment ion of norepinephrine at mass-to-charge ratio 152.0 shifts to mass-to-charge ratio 155.0 for the d3 analogue, while secondary fragmentation produces ions at mass-to-charge ratio 110.0 compared to mass-to-charge ratio 107.0 for the unlabeled compound [2]. These predictable fragmentation patterns enable the development of selective reaction monitoring methods for quantitative analysis.
Gas chromatography coupled with negative ion chemical ionization mass spectrometry provides enhanced selectivity for derivatized norepinephrine compounds. Pentafluoropropionic anhydride derivatization of norepinephrine produces molecular radical anions at mass-to-charge ratio 753 for the undeuterated compound and mass-to-charge ratio 756 for the deuterated analogue [4]. The fragmentation of these derivatized species yields characteristic product ions at mass-to-charge ratio 442 and mass-to-charge ratio 445, respectively, with further fragmentation producing ions at mass-to-charge ratio 322 and mass-to-charge ratio 325 [4].
Recent developments in derivatization chemistry have expanded the analytical capabilities for deuterated norepinephrine analysis. The use of 2,4,6-trimethylpyrillium tetrafluoroborate as a derivatizing agent produces stable derivatives with enhanced ionization efficiency [3]. The trimethylpyrillium-derivatized norepinephrine appears at mass-to-charge ratio 274.1, while the deuterated analogue shifts to mass-to-charge ratio 277.1, maintaining the characteristic 3 dalton mass difference [3].
| Analytical Technique | Detection Limit | Mass Shift (Da) | Primary Application |
|---|---|---|---|
| Electrospray ionization-mass spectrometry/mass spectrometry | 0.05-5.90 pmol | 3 | Quantitative bioanalysis |
| Gas chromatography-chemical ionization-mass spectrometry | 1-200 pg | 3 | Trace analysis |
| Derivatization-mass spectrometry | 0.50-72 pmol | 3 | Enhanced sensitivity |
The chromatographic separation of racemic norepinephrine presents unique challenges due to the compound's high polarity and the subtle differences between enantiomers. Modern analytical techniques have evolved to address these challenges through specialized stationary phases and mobile phase optimization [5] [6] [7].
Polysaccharide-based chiral stationary phases demonstrate exceptional selectivity for norepinephrine enantiomer separation. The ORpak CDBS-453 column, utilizing a cellulose-based chiral selector, achieves baseline resolution of racemic norepinephrine within 6 minutes using a mobile phase consisting of 200 millimolar sodium chloride with 0.05% glacial acetic acid in acetonitrile/water (5:95 volume/volume) [6]. The separation mechanism relies on differential hydrogen bonding and π-π interactions between the enantiomers and the chiral stationary phase.
Cyclodextrin-based chiral separation systems offer an alternative approach for enantiomer resolution. Capillary electrophoresis employing heptakis(2,6-di-O-methyl-β-cyclodextrin) as the chiral selector achieves complete separation of racemic norepinephrine with column efficiencies exceeding 40,000 theoretical plates [7]. The (+) isomer consistently exhibits longer migration times, indicating stronger interactions with the cyclodextrin cavity compared to the (-) isomer [7].
Hydrophilic interaction liquid chromatography has emerged as a preferred technique for catecholamine analysis due to improved retention and peak shape for highly polar compounds [8] [9]. The Sepax Polar-Imidazole stationary phase, coupled with a mobile phase of 10 millimolar ammonium formate in acetonitrile/water (75:25 volume/volume), provides excellent separation of norepinephrine and its metabolites [2]. This approach circumvents the poor retention typically observed with reversed-phase liquid chromatography for highly hydrophilic catecholamines.
Chromatographic isotope effects represent a significant consideration in the analysis of deuterated norepinephrine compounds. The substitution of hydrogen with deuterium can alter retention times due to differences in intermolecular interactions with the stationary phase [10] [11] [12]. Studies have demonstrated that deuterium atoms connected to sp3 hybridized carbons exhibit different chromatographic behavior compared to those on sp2 hybridized carbons, with the effect being more pronounced on polar stationary phases [12].
The magnitude of chromatographic isotope effects varies with the position and number of deuterium substitutions. For norepinephrine-d3, where deuterium atoms are located on the ethylamine side chain, minimal chromatographic separation from the undeuterated compound is typically observed under standard analytical conditions [10]. However, these subtle differences can become significant in high-resolution separations or when using extreme chromatographic conditions.
| Separation Method | Stationary Phase | Resolution Time | Selectivity Factor |
|---|---|---|---|
| Chiral high performance liquid chromatography | Polysaccharide-based | <6 minutes | >2.0 |
| Cyclodextrin capillary electrophoresis | Modified β-cyclodextrin | <6 minutes | >1.5 |
| Hydrophilic interaction liquid chromatography | Polar-Imidazole | 5.5 minutes | N/A |
Nuclear magnetic resonance spectroscopy provides unparalleled structural information for deuterated norepinephrine compounds, enabling precise localization of isotopic substitution and assessment of molecular dynamics [13] [14] [15].
Proton nuclear magnetic resonance spectroscopy of deuterated norepinephrine reveals characteristic simplification patterns resulting from the replacement of proton signals with deuterium [14]. The absence of proton signals at positions where deuterium substitution has occurred creates distinctive spectral fingerprints that confirm the location and extent of isotopic labeling. In norepinephrine-d3, the anticipated reduction in signal intensity for the ethylamine methylene protons provides direct evidence of deuterium incorporation at these positions.
Isotope-induced chemical shift perturbations represent subtle but measurable effects in proton nuclear magnetic resonance spectra. These effects arise from the different vibrational frequencies of carbon-deuterium versus carbon-hydrogen bonds, which influence the electronic environment of neighboring protons [14]. For norepinephrine-d3, small upfield shifts (typically 0.01-0.05 ppm) may be observed for protons adjacent to deuterated carbons.
Direct observation of deuterium nuclei provides the most definitive confirmation of isotopic substitution. Deuterium nuclear magnetic resonance spectroscopy, operating at frequencies approximately one-sixth that of proton nuclear magnetic resonance, enables direct detection of deuterated positions [13] [15]. The quadrupolar nature of the deuterium nucleus (spin = 1) results in broader linewidths compared to proton signals, but modern high-field spectrometers (28.2 Tesla, corresponding to 1200 megahertz proton frequency) achieve sufficient resolution for analytical applications [13].
Solid-state deuterium magic angle spinning nuclear magnetic resonance spectroscopy offers enhanced resolution for deuterated compounds in the solid state [13]. The combination of high magnetic field strength and fast magic angle spinning (60 kilohertz) dramatically improves spectral resolution by reducing quadrupolar broadening effects. This technique proves particularly valuable for characterizing deuterated norepinephrine formate salt, where molecular motions in the crystal lattice influence deuterium quadrupolar coupling constants.
Advanced two-dimensional nuclear magnetic resonance techniques enable detailed structural characterization of deuterated norepinephrine. Cross-polarization isotope correlation spectroscopy (cross-polarization-isotope correlation spectroscopy) provides spatial correlation information between protons and deuterons within the molecule [13]. This technique employs magnetization transfer from abundant protons to rare deuterons, enhancing the sensitivity of deuterium detection while providing structural connectivity information.
The contact time in cross-polarization experiments determines which proton-deuteron interactions are detected. Short contact times (0.2 milliseconds) reveal direct one-bond correlations, while longer contact times (2 milliseconds) detect longer-range spatial proximities [13]. This capability enables detailed mapping of the molecular structure and confirmation of deuterium substitution patterns in norepinephrine-d3.
| Nuclear Magnetic Resonance Technique | Operating Frequency | Key Information | Sensitivity |
|---|---|---|---|
| Proton Nuclear Magnetic Resonance | 400-1200 megahertz | Chemical shift perturbations | High |
| Deuterium Nuclear Magnetic Resonance | 61-184 megahertz | Direct deuterium detection | Medium |
| Solid-state magic angle spinning | 600-1200 megahertz | Molecular dynamics | Medium |
| Cross-polarization-isotope correlation spectroscopy | 800-1200 megahertz | Structural correlations | Enhanced |
Infrared spectroscopy provides detailed information about the vibrational characteristics of the formate counterion in (racemic)-norepinephrine-d3 (formate), revealing specific molecular interactions and hydrogen bonding patterns [16] [17] [18] [19].
The formate anion exhibits characteristic vibrational modes that serve as diagnostic markers in infrared spectra. The symmetric carboxylate stretching vibration (νs(OCO)) appears as a strong absorption between 1325-1381 cm⁻¹, while the asymmetric carboxylate stretch (νa(OCO)) manifests as an intense band in the 1567-1595 cm⁻¹ region [17] [18]. These frequencies remain essentially unchanged upon deuterium substitution in the norepinephrine cation, as the formate ion itself does not contain deuterium atoms.
The carbon-hydrogen stretching vibration of the formate ion produces distinctive absorption bands in the 2803-2960 cm⁻¹ region [17] [18]. The formate C-H stretch typically appears as a relatively sharp, medium-intensity peak that can be distinguished from the broader N-H and O-H stretching absorptions of the norepinephrine cation. The C-H bending vibration of formate manifests as a medium-intensity band around 1377-1383 cm⁻¹ [18].
While the formate counterion itself does not contain deuterium in (racemic)-norepinephrine-d3 (formate), the presence of deuterium in the norepinephrine cation can influence the overall vibrational spectrum through altered hydrogen bonding interactions and crystal packing effects [19] [20]. Deuterium substitution in organic molecules typically results in isotopic frequency shifts with ratios of approximately 1.3-1.4 for C-H versus C-D stretching vibrations [21] [20].
In hypothetical formate-d1 (deuterated formate), the C-D stretching vibration would be expected to appear in the 2100-2200 cm⁻¹ region, representing a significant downshift from the corresponding C-H stretch [20]. Similarly, C-D bending vibrations would shift to lower frequencies (1000-1100 cm⁻¹) compared to C-H bending modes [20]. These isotope effects follow the expected relationship based on reduced mass differences between C-H and C-D oscillators.
The formate ion participates in extensive hydrogen bonding networks within the crystal structure of norepinephrine formate salts [18]. These interactions manifest as subtle perturbations in the vibrational frequencies and band shapes of both the formate ion and the norepinephrine cation. The carboxylate oxygens serve as hydrogen bond acceptors, potentially interacting with the amino and hydroxyl groups of norepinephrine.
Crystal lattice vibrations appear as weak absorptions in the far-infrared region (below 200 cm⁻¹) [18]. For sodium formate crystals, lattice modes have been identified at 57, 107, and 138 cm⁻¹ [18]. Similar low-frequency vibrations are expected for norepinephrine formate salts, representing collective motions of the ionic components within the crystal structure.
The formation of formate salts can be confirmed through characteristic changes in the infrared spectrum compared to the free base form of norepinephrine. Salt formation typically results in the appearance of distinct carboxylate stretching bands and the modification of amine stretching vibrations due to protonation [16]. The presence of both symmetric and asymmetric carboxylate stretches, along with the absence of a carbonyl stretch (which would appear around 1720 cm⁻¹ for formic acid), provides definitive evidence for the ionic formate species.
The relative intensities and exact frequencies of the formate vibrational modes can provide information about the strength and geometry of hydrogen bonding interactions within the crystal structure. Stronger hydrogen bonding typically results in frequency shifts and band broadening, while weaker interactions preserve the characteristic sharp absorption profiles of the isolated formate ion.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| νs(OCO) symmetric | 1325-1381 | Strong | Carboxylate symmetric stretch |
| νa(OCO) asymmetric | 1567-1595 | Strong | Carboxylate asymmetric stretch |
| ν(C-H) formate | 2803-2960 | Medium | Carbon-hydrogen stretch |
| δ(C-H) formate | 1377-1383 | Medium | Carbon-hydrogen bend |
| Lattice modes | 50-150 | Weak | Crystal vibrations |